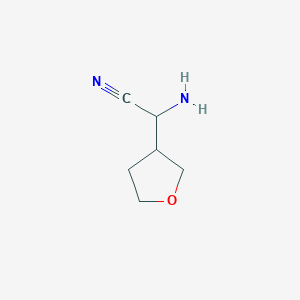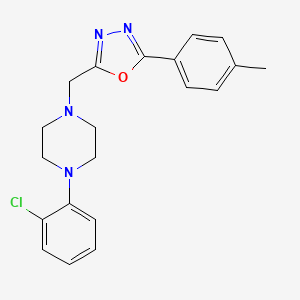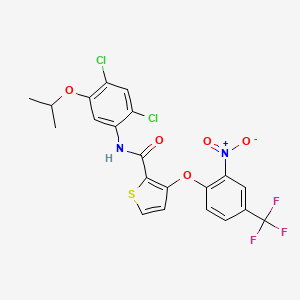![molecular formula C10H11N3O4S B2550226 7-ヒドロキシ-N-(2-ヒドロキシプロピル)-5-オキソ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド CAS No. 903336-74-3](/img/structure/B2550226.png)
7-ヒドロキシ-N-(2-ヒドロキシプロピル)-5-オキソ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.
科学的研究の応用
7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of action
Thiazolo[3,2-a]pyrimidines are known to have a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs
Mode of action
The mode of action of thiazolo[3,2-a]pyrimidines is generally related to their ability to interact with biological targets
Biochemical pathways
Thiazolo[3,2-a]pyrimidines can affect various biochemical pathways due to their broad spectrum of pharmacological activity
Pharmacokinetics
The ADME properties of thiazolo[3,2-a]pyrimidines can vary widely depending on the specific compound
Result of action
Thiazolo[3,2-a]pyrimidines have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities
Action environment
The action, efficacy, and stability of thiazolo[3,2-a]pyrimidines can be influenced by various environmental factors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the active methylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolopyrimidine Derivatives: These include various derivatives with different functional groups, each exhibiting unique properties and applications.
Uniqueness
7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
7-hydroxy-N-(2-hydroxypropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-5(14)4-11-7(15)6-8(16)12-10-13(9(6)17)2-3-18-10/h2-3,5,14,16H,4H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBYINJQRUZJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
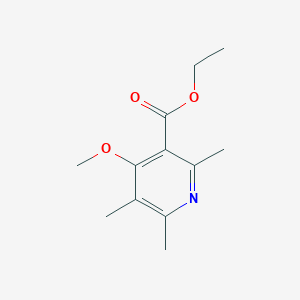
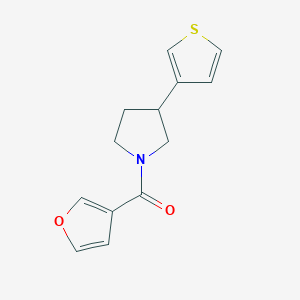
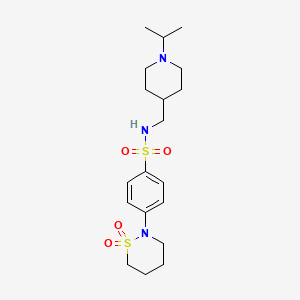
![(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE](/img/structure/B2550150.png)
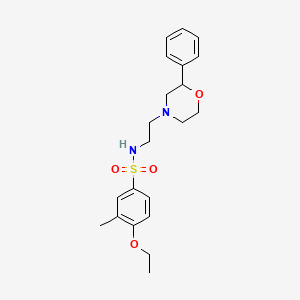
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2550154.png)
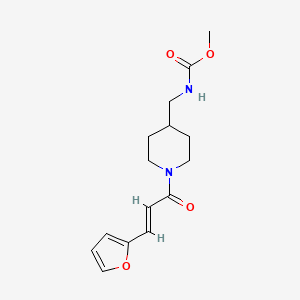
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide](/img/structure/B2550158.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)
![9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine](/img/structure/B2550162.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2550163.png)
